molecular formula C19H23FN2OS B2590570 1-[(4-Fluorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol CAS No. 338421-71-9

1-[(4-Fluorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol

Cat. No.: B2590570
CAS No.: 338421-71-9
M. Wt: 346.46
InChI Key: UHHJMQRPTZJRPZ-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol is a chemical compound with the molecular formula C19H23FN2OS It is known for its unique structural properties, which include a fluorophenyl group, a sulfanyl group, and a phenylpiperazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Fluorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol typically involves multiple steps. One common method starts with the reaction of 4-fluorothiophenol with epichlorohydrin to form an intermediate. This intermediate is then reacted with 4-phenylpiperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various substituents onto the fluorophenyl ring.

Scientific Research Applications

1-[(4-Fluorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol involves its interaction with specific molecular targets. The phenylpiperazino group is known to interact with various receptors in the body, potentially modulating their activity. The fluorophenyl and sulfanyl groups may also contribute to its overall biological effects by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol
  • 1-[(4-Bromophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol
  • 1-[(4-Methylphenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol

Uniqueness

1-[(4-Fluorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfanyl-3-(4-phenylpiperazin-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2OS/c20-16-6-8-19(9-7-16)24-15-18(23)14-21-10-12-22(13-11-21)17-4-2-1-3-5-17/h1-9,18,23H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHJMQRPTZJRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CSC2=CC=C(C=C2)F)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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